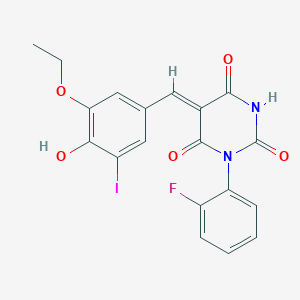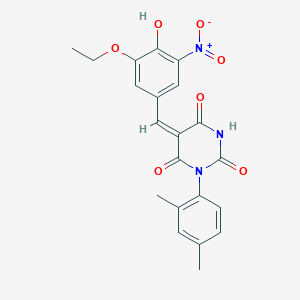![molecular formula C20H17N3O5 B5909554 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909554.png)
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione, also known as MPPF, is a pyrimidine derivative that acts as a selective antagonist for the serotonin 5-HT1A receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, making MPPF a potential target for the treatment of psychiatric disorders.
Mécanisme D'action
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione acts as a selective antagonist for the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT1A receptor is involved in the regulation of serotonin release, and its activation has been implicated in the pathophysiology of psychiatric disorders. By blocking the 5-HT1A receptor, 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione increases the release of serotonin in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been shown to increase the release of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been shown to increase the release of dopamine in certain brain regions, suggesting a potential role in the treatment of schizophrenia. 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been found to have minimal effects on other neurotransmitter systems, making it a selective tool for studying the role of the 5-HT1A receptor in psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has several advantages as a tool for studying the role of the 5-HT1A receptor in psychiatric disorders. It is a selective antagonist for the 5-HT1A receptor, making it a useful tool for studying the effects of 5-HT1A receptor blockade on behavior and neurotransmitter release. 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has also been shown to have minimal effects on other neurotransmitter systems, reducing the potential for confounding effects in experiments. However, 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has several limitations as well. It has a relatively short half-life in the body, making it difficult to administer in clinical trials. It also has poor solubility in water, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione and the 5-HT1A receptor. One direction is the development of new compounds that are more selective and have longer half-lives than 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione. Another direction is the use of 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione in combination with other drugs to enhance its efficacy. Finally, there is a need for further research on the role of the 5-HT1A receptor in the regulation of mood and anxiety, as well as its potential role in the treatment of other psychiatric disorders such as schizophrenia.
Méthodes De Synthèse
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione can be synthesized through a multistep process starting from 2-nitrobenzaldehyde and 3-phenoxybenzaldehyde. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a vinyl group and the reduction of the nitro group to an amino group. The final step involves the introduction of two methyl groups to the pyrimidine ring.
Applications De Recherche Scientifique
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and clinical trials have been conducted to evaluate its efficacy in humans. 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has also been used as a tool to study the role of the 5-HT1A receptor in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
1,3-dimethyl-5-nitro-6-[(E)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-21-17(18(23(26)27)19(24)22(2)20(21)25)12-11-14-7-6-10-16(13-14)28-15-8-4-3-5-9-15/h3-13H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLITMNSKCYPL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-nitro-6-[(E)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)

![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)


![1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909541.png)
![3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909570.png)
![5-(2-chlorobenzylidene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909571.png)
![3-allyl-5-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909572.png)
![5-[5-chloro-2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909574.png)